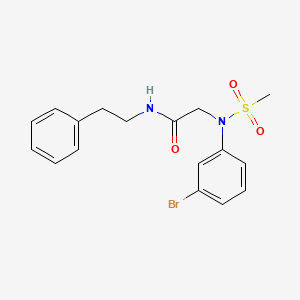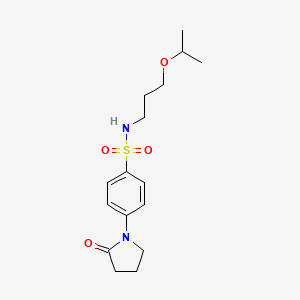![molecular formula C22H18N2O4S B5111453 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide
Übersicht
Beschreibung
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide, also known as BMF-2, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. BMF-2 is a thiazole-furamide derivative, which has a unique chemical structure that makes it a promising candidate for drug design and development.
Wirkmechanismus
The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide varies depending on its application. In anticancer activity, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. In pharmacology, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. In biochemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide interacts with proteins involved in DNA replication and repair, which may affect the stability and function of these proteins.
Biochemical and Physiological Effects:
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to exhibit various biochemical and physiological effects depending on its application. In anticancer activity, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide induces apoptosis in cancer cells, which may lead to the inhibition of tumor growth. In pharmacology, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide inhibits the breakdown of acetylcholine, which may lead to an increase in cholinergic neurotransmission in the brain. In biochemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide interacts with proteins involved in DNA replication and repair, which may affect the stability and function of these proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has several advantages and limitations for lab experiments. The advantages include its unique chemical structure, which makes it a promising candidate for drug design and development, and its ability to interact with proteins involved in DNA replication and repair, which may provide insights into protein-DNA interactions. The limitations include its limited solubility in water, which may make it difficult to use in some experiments, and its potential toxicity, which may require caution when handling and using the compound.
Zukünftige Richtungen
There are several future directions for the study of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide. One direction is the development of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide as a potential anticancer drug, which may involve further studies on its mechanism of action and optimization of its chemical properties. Another direction is the study of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide as a potential tool for studying protein-DNA interactions, which may involve further studies on its binding affinity and specificity for different DNA-binding proteins. Additionally, the study of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in other applications such as neurobiology and immunology may provide insights into its potential therapeutic uses in these fields.
Synthesemethoden
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 2-furancarboxylic acid with thionyl chloride, followed by the reaction with 4-methoxyaniline and 2-aminothiazole. The resulting compound is then purified through column chromatography to obtain N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In pharmacology, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. In biochemistry, N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide has been shown to interact with proteins involved in DNA replication and repair, suggesting its potential use as a tool for studying protein-DNA interactions.
Eigenschaften
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-26-16-9-5-14(6-10-16)19-20(15-7-11-17(27-2)12-8-15)29-22(23-19)24-21(25)18-4-3-13-28-18/h3-13H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOQBTRRWROESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972178 | |
| Record name | N-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
CAS RN |
5674-01-1 | |
| Record name | N-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dimethyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}terephthalate](/img/structure/B5111385.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111410.png)
![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5111438.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)
